molecular formula C19H21N3O2S B2429320 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 361173-80-0

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2429320
CAS No.: 361173-80-0
M. Wt: 355.46
InChI Key: YKJQGCBNBWKEDQ-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a diethylamino group and a thiazolyl group bearing a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 5-methylfuran-2-carboxylic acid with thioamides under acidic conditions.

    Coupling with Benzamide: The thiazole derivative is then coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Diethylamino Group: Finally, the diethylamino group is introduced via nucleophilic substitution using diethylamine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiazole and furan rings may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
  • 4-(diethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzoic acid
  • 4-(diethylamino)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzylamine

Uniqueness

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the diethylamino group and the thiazole-furan moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-22(5-2)15-9-7-14(8-10-15)18(23)21-19-20-16(12-25-19)17-11-6-13(3)24-17/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJQGCBNBWKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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